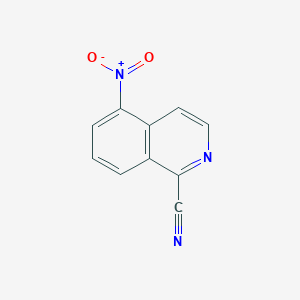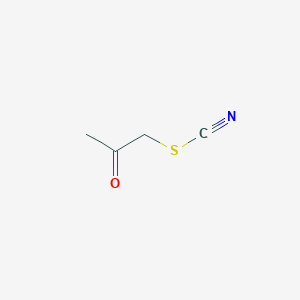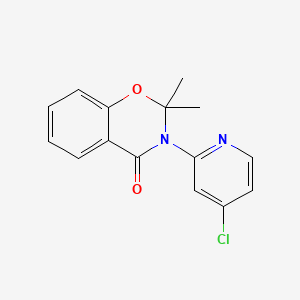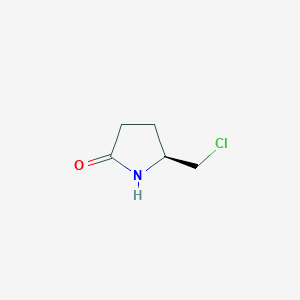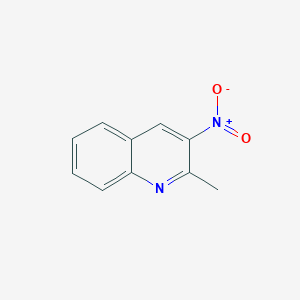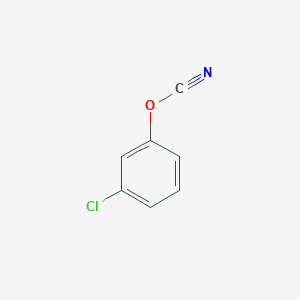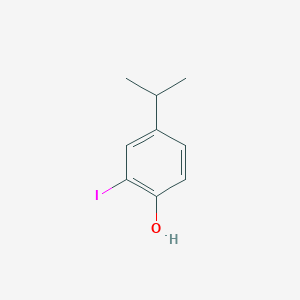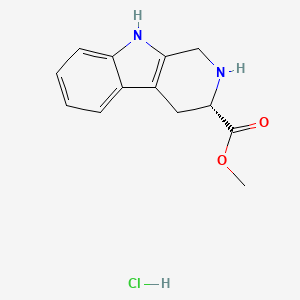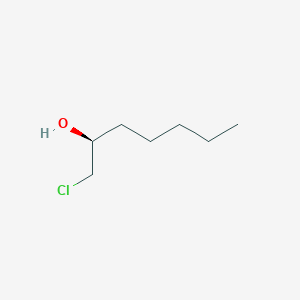![molecular formula C8H14N2O B1626155 1,7-Diazaspiro[4.5]decan-6-one CAS No. 92608-25-8](/img/structure/B1626155.png)
1,7-Diazaspiro[4.5]decan-6-one
説明
1,7-Diazaspiro[4.5]decan-6-one is a chemical compound with the molecular formula C8H14N2O . It is a solid substance at room temperature . The IUPAC name for this compound is 1,7-diazaspiro[4.5]decan-6-one .
Molecular Structure Analysis
The molecular structure of 1,7-Diazaspiro[4.5]decan-6-one consists of a spirodecane moiety with at least one nitrogen atom . The molecular weight of this compound is 154.21 .Physical And Chemical Properties Analysis
1,7-Diazaspiro[4.5]decan-6-one is a solid substance at room temperature . It has a molecular weight of 154.21 . The IUPAC name for this compound is 1,7-diazaspiro[4.5]decan-6-one .科学的研究の応用
Antihypertensive Activity
1,7-Diazaspiro[4.5]decan-6-one derivatives have been explored for their potential antihypertensive activity. Research conducted in 1981 by Caroon et al. showed that certain derivatives, particularly those substituted at the 8-position, displayed significant antihypertensive effects in spontaneous hypertensive rats. These compounds, such as the 4-ethyl compound (1) and others, showed varying degrees of alpha-adrenergic blocking activity, indicating their potential utility in managing hypertension (Caroon et al., 1981).
T-Type Calcium Channel Antagonists
Fritch and Krajewski (2010) explored the potential of 1,7-Diazaspiro[4.5]decan-6-one derivatives as inhibitors of T-type calcium channels. They hypothesized and demonstrated that appropriately substituted derivatives could effectively inhibit T-type calcium channels, with modest selectivity over L-type channels. These findings suggest their relevance in conditions where modulation of calcium channels is beneficial (Fritch & Krajewski, 2010).
Oxidative Cyclization and Synthetic Applications
Martin‐Lopez and Bermejo (1998) reported on the synthesis of azaspiro[4.5]decane systems, including 1,7-Diazaspiro[4.5]decan-6-one, through oxidative cyclization of olefinic precursors. Their work contributes to the broader field of synthetic organic chemistry, demonstrating methods to create complex molecular structures that could be useful in various chemical syntheses (Martin‐Lopez & Bermejo, 1998).
Neural Calcium Uptake Inhibition and Brain Protection
Research by Tóth et al. (1997) found that 1,7-Diazaspiro[4.5]decan-6-one derivatives have a potent inhibitory effect on neural calcium uptake and offer protective action against brain edema and memory and learning deficits. These compounds demonstrated significant efficacy in protecting against triethyltin chloride-induced brain edema and in improving learning and memory deficits in various models (Tóth et al., 1997).
Chitin Synthase Inhibition and Antifungal Activity
Li et al. (2019) designed 1,7-Diazaspiro[4.5]decan-6-one derivatives as potential inhibitors of chitin synthase and as antifungal agents. These compounds showed moderated to excellent potency against chitin synthase and demonstrated selective antifungal activities, indicating their potential as novel antifungal agents (Li et al., 2019).
Radioprotective Properties
A study by Shapiro et al. (1968) revealed that7,10-Ethano-1-thia-4,7-diazaspiro[4.5]decane, a derivative of 1,7-Diazaspiro[4.5]decan-6-one, exhibited potential radioprotective properties. The compound showed effectiveness in protecting mice against lethal doses of X-radiation. This finding suggests its utility in developing radioprotective agents for clinical or industrial applications where radiation exposure is a concern (Shapiro et al., 1968).
Muscarinic Agonistic Activity and Cholinergic Effects
Research into the cholinergic properties of 1,7-Diazaspiro[4.5]decan-6-one derivatives was conducted by Cignarella et al. (1993, 1994). They synthesized a series of these derivatives and evaluated them for cholinergic activity. While preliminary data indicated that the compounds lacked significant cholinergic properties, the research contributes to understanding the potential neurological applications of these compounds (Cignarella et al., 1993); (Cignarella et al., 1994).
Antimycobacterial and Antibacterial Agents
Srivastava et al. (2005) reported the synthesis of 1,7-Diazaspiro[4.5]decan-6-one derivatives and their evaluation as potential antimycobacterial agents. Several compounds showed activity against a spectrum of clinically isolated microorganisms, highlighting their potential as new classes of antibacterial and antifungal agents (Srivastava et al., 2005).
Dual TYK2/JAK1 Inhibition for Inflammatory Bowel Disease
A study by Yang et al. (2022) described 1,7-Diazaspiro[4.5]decan-6-one derivatives as selective TYK2/JAK1 inhibitors. These compounds, particularly compound 48, showed significant anti-inflammatory efficacy in models of ulcerative colitis, suggesting their potential as therapeutic agents for inflammatory bowel disease (Yang et al., 2022).
Safety and Hazards
特性
IUPAC Name |
1,9-diazaspiro[4.5]decan-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-7-8(3-1-5-9-7)4-2-6-10-8/h10H,1-6H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNANRMPQBBION-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN2)C(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70525836 | |
| Record name | 1,7-Diazaspiro[4.5]decan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70525836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Diazaspiro[4.5]decan-6-one | |
CAS RN |
92608-25-8 | |
| Record name | 1,7-Diazaspiro[4.5]decan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70525836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




